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Compound of Interest

Compound Name: Fanapanel

Cat. No.: B1684397

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fanapanel (also known as MPQX and ZK-200775) is a potent and selective competitive
antagonist of the a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2]
As a quinoxalinedione derivative, it has been a valuable tool in preclinical neuroscience
research to investigate the role of the glutamatergic system, particularly in conditions of
neuronal hyperexcitability and excitotoxicity such as epilepsy and cerebral ischemia.[1][3]
Although its development for clinical use in stroke and trauma was halted due to safety
concerns, including potential glial cell toxicity and significant side effects, its well-defined
mechanism of action makes it a useful compound for in vitro and in vivo experimental models.
[1] This guide provides a comprehensive technical overview of Fanapanel, including its
mechanism of action, pharmacodynamics, and detailed experimental protocols.

Core Properties of Fanapanel

Fanapanel is a synthetic organic compound with specific physicochemical properties relevant
to its function as a CNS research tool.[1]
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Property Data

{[7-(4-Morpholinyl)-2,3-dioxo-6-
IUPAC Name (trifluoromethyl)-3,4-dihydro-1(2H)-
quinoxalinylJmethyl}phosphonic acid[1]

Synonyms MPQX, ZK-200775, ZK200775[1][3]
Molecular Formula C14H15F3N306P[1]

Molar Mass 409.258 g-mol—1[1]

CAS Number 161605-73-8[1]

Class Quinoxalinedione derivative[1]

Pharmacodynamics and Mechanism of Action

Fanapanel exerts its effects by competitively antagonizing the AMPA receptor, a key
component of fast excitatory synaptic transmission in the central nervous system.[1]

o Competitive Antagonism: Fanapanel binds to the same site on the AMPA receptor as the
endogenous agonist, glutamate. However, its binding does not induce the conformational
change required to open the ion channel. By occupying the binding site, it prevents
glutamate from activating the receptor, thereby inhibiting the influx of sodium and calcium
ions that would normally lead to neuronal depolarization.

o Selectivity: Fanapanel is highly selective for AMPA and kainate receptors over N-methyl-D-
aspartate (NMDA) receptors, another major subtype of ionotropic glutamate receptors.[3]
This selectivity allows researchers to isolate and study the specific contributions of AMPA
receptor-mediated signaling.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://en.wikipedia.org/wiki/Fanapanel
https://en.wikipedia.org/wiki/Fanapanel
https://www.medchemexpress.com/ZK200775.html
https://en.wikipedia.org/wiki/Fanapanel
https://en.wikipedia.org/wiki/Fanapanel
https://en.wikipedia.org/wiki/Fanapanel
https://en.wikipedia.org/wiki/Fanapanel
https://www.benchchem.com/product/b1684397?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fanapanel
https://www.benchchem.com/product/b1684397?utm_src=pdf-body
https://www.benchchem.com/product/b1684397?utm_src=pdf-body
https://www.medchemexpress.com/ZK200775.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Postsynaptic Terminal

Binds & Blocks
FeEEnE ) EC_oin —p G_rtflze_) == Depolarization
Presynaptic Terminal q AMEARECERIOn (Na+ Influx)
Binds & A
Action triggers release Synaptic Vesicle M»
Potential (contains Glutamate) EMENED "l NMDA Receptor

Click to download full resolution via product page

Figure 1. Competitive antagonism of the AMPA receptor by Fanapanel at the glutamatergic

synapse.

Quantitative Data: Receptor Affinity and Potency

The efficacy and selectivity of Fanapanel have been quantified through various in vitro assays.
The inhibition constant (Ki) is a measure of binding affinity, while the half-maximal inhibitory
concentration (IC50) indicates the functional potency of the compound in a given assay.[4][5]

Table 1: Fanapanel Binding Affinity (Ki) Assay performed in cortical slice preparations.[3]

Ligand (Agonist) Receptor Target Ki Value
Quisqualate AMPA 3.2 nMJ[3]
Kainate Kainate 100 nM[3]
NMDA NMDA 8.5 UM[3]

Table 2: Fanapanel Inhibitory Potency (IC50) Assay performed in a spreading depression
assay.[3]
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Ligand (Agonist) Receptor Target IC50 Value
Quisqualate AMPA 200 nM[3]
Kainate Kainate 76 NnM[3]
NMDA NMDA 13 uM[3]
Glycine NMDA Co-agonist site 18 uM[3]

Note: Lower Ki and IC50 values indicate higher affinity and potency, respectively. The data
clearly demonstrates Fanapanel's high potency for AMPA/kainate receptors compared to

NMDA receptors.

Preclinical Research Applications

Fanapanel has been utilized in several preclinical models to explore the pathophysiology of

neurological disorders.

Table 3: Summary of In Vivo Preclinical Studies
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Research Area Animal Model

Key Findings &
- Reference
Efficacy

Rat; Permanent
Middle Cerebral Artery
Occlusion (MCAO)

Neuroprotection
(Stroke)

Intravenous infusion
(0.1-10 mg/kg/h for 6
hours) reduced infarct
volume by 24-34%.[2]

Turski et al., 1998[3]

Mice; AMPA- or
Anticonvulsant Kainate-induced

seizures

Elevated the threshold
for clonic seizures
with a threshold dose
(THRD50) of 2.9
mg/kg (AMPA) and
1.6 mg/kg (kainate)
i.v.[3]

Turski et al., 1998[3]

Genetically spastic
Muscle Relaxant
rats

Doses of 10 and 30
mg/kg i.v. reduced Turski et al., 1998[3]

muscle tone.[3]

Signaling Pathways in Excitotoxicity

In pathological conditions like cerebral ischemia, excessive glutamate release leads to over-

activation of glutamate receptors, a process known as excitotoxicity.[6][7] This triggers a

massive influx of Ca?*, activating downstream cell death pathways involving proteases, lipases,

and the generation of reactive oxygen species.[8] By blocking AMPA receptors, Fanapanel can

mitigate this initial excitotoxic cascade.
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Figure 2. Fanapanel's role in blocking the AMPA receptor-mediated excitotoxicity cascade.

Experimental Protocols

The following are generalized protocols for assessing the activity of Fanapanel. Researchers
should adapt these based on specific experimental goals and institutional guidelines.
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In Vitro Receptor Binding and Potency Assay (Cortical
Slice Preparation)

Objective: To determine the Ki and IC50 values of Fanapanel.

Materials:

Rodent (e.g., Sprague-Dawley rat).

Artificial cerebrospinal fluid (aCSF), carbogen gas (95% 02/5% CO2).[9]

Vibrating microtome (vibratome).

Radioligands (e.g., [3H]-AMPA) and competing agonists (quisqualate, kainate).[10]

Scintillation counter or other appropriate detection system.

Methodology:

Slice Preparation: Anesthetize and decapitate the rodent. Rapidly extract the brain and place
it in ice-cold, carbogenated aCSF.[9] Cut coronal or sagittal cortical slices (200-400 pm thick)
using a vibratome.[11]

Incubation: Allow slices to recover in carbogenated aCSF at room temperature for at least 1
hour.[11]

Binding Assay (for Ki): Incubate brain slice homogenates or membranes with a fixed
concentration of a radioligand (e.g., [BH]-AMPA) and varying concentrations of Fanapanel.

Functional Assay (for IC50): In an interface chamber, perfuse slices with aCSF. Induce a
response (e.g., spreading depression, electrophysiological recording) with an agonist (e.g.,
quisqualate). Apply varying concentrations of Fanapanel to the perfusate and measure the
inhibition of the agonist-induced response.[3]

Data Analysis: For Ki, use competitive binding analysis. For IC50, plot the percentage of
inhibition against the log concentration of Fanapanel and fit to a sigmoidal dose-response
curve.
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In Vivo Anticonvulsant Activity Assay

Objective: To determine the effective dose (ED50) of Fanapanel in a chemically-induced

seizure model.[12]

Materials:

Mice (e.g., C57BL/6 or other appropriate strain).

Fanapanel and a suitable vehicle (e.g., saline, DMSO).

Convulsant agent (e.g., AMPA, Kainic Acid, Pentylenetetrazol - PTZ).[13]

Observation chambers.
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Figure 3. General experimental workflow for in vivo anticonvulsant activity testing.
Methodology:

e Animal Dosing: Randomly assign animals to groups. Administer various doses of Fanapanel
or vehicle via the desired route (e.g., intravenous, i.v.).
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e Seizure Induction: At the predicted time of peak drug effect, administer a convulsant dose of
the chosen agent (e.g., a dose of AMPA that reliably induces clonic seizures in vehicle-
treated animals).[14]

o Observation: Immediately place the animal in an observation chamber and record seizure
activity for a defined period (e.g., 30 minutes). Note the latency to and severity of seizures
(e.g., using the Racine scale).[15]

o Endpoint: A common endpoint is the absence of clonic seizures lasting more than 5 seconds.
[14]

o Data Analysis: Calculate the dose of Fanapanel that protects 50% of the animals from
seizures (the ED50) using probit analysis.

Clinical Development and Discontinuation

Fanapanel was investigated for the treatment of cerebral ischemia associated with stroke and
trauma.[1] However, clinical trials were halted due to significant safety and tolerability issues.[1]

o Adverse Effects: The most severe side effects included excessive sedation, stupor, coma,
and transient neurological decline.[1]

» Visual Disturbances: Patients also experienced blurred vision, severely impaired color
perception, and reduced visual acuity, which are thought to be caused by the blockade of
AMPA receptors in the retina.[1]

o Toxicity Concerns: There were also concerns about potential glial cell toxicity.[1]

These findings highlight the critical role of AMPA receptors in normal physiological functions
and underscore the challenges of developing systemically administered AMPA receptor
antagonists with a favorable therapeutic window.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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